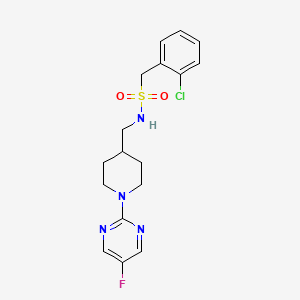
1-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H20ClFN4O2S and its molecular weight is 398.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide , often referred to as a novel sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H19ClFN3O2S, with a molecular weight of approximately 363.86 g/mol. The structure includes a chlorophenyl group and a pyrimidinyl-piperidine moiety, which contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
- Receptor Modulation : The compound may interact with various receptors, including those associated with neurotransmission and inflammation, thereby modulating physiological responses.
Anticancer Properties
Several studies have reported the anticancer potential of this compound:
- Cell Line Studies : In vitro tests on cancer cell lines such as HeLa and MCF-7 demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth.
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its role as an apoptosis inducer.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Tests against strains such as Staphylococcus aureus and Escherichia coli showed notable inhibition zones, indicating its potential as an antibacterial agent.
- Fungal Activity : Preliminary studies suggest effectiveness against certain fungi, warranting further exploration in antifungal applications.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H19ClFN3O2S |
| Molecular Weight | 363.86 g/mol |
| Solubility | Soluble in DMSO |
| Anticancer IC50 (HeLa) | 12 µM |
| Antibacterial Activity | Zone of inhibition: 15 mm (E. coli) |
| Apoptosis Induction | Yes |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. Results indicated that treatment with this sulfonamide derivative led to a significant reduction in cell viability and increased markers for apoptosis compared to control groups .
Case Study 2: Antimicrobial Testing
In another study, the compound was tested for its antimicrobial properties against various pathogenic bacteria. The results demonstrated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting potential clinical applications in treating infections .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN4O2S/c18-16-4-2-1-3-14(16)12-26(24,25)22-9-13-5-7-23(8-6-13)17-20-10-15(19)11-21-17/h1-4,10-11,13,22H,5-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMBKFLWSWMRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













